![molecular formula C9H9ClN2OS B493912 2-氯甲基-6-乙基-3H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 91225-68-2](/img/structure/B493912.png)

2-氯甲基-6-乙基-3H-噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

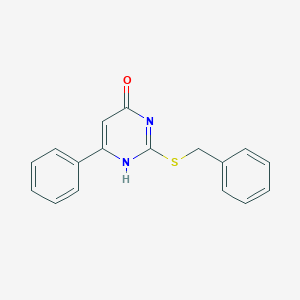

“2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has a molecular weight of 228.7 .

Synthesis Analysis

The synthesis of “2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This approach could be applicable to the synthesis of "2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one".Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” includes a thieno[2,3-d]pyrimidin-4-one ring, which is substituted at the 2-position with a chloromethyl group and at the 6-position with an ethyl group .Its InChI Code is "1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3-4,12H,2H2,1H3,(H,11,13)" .

科学研究应用

Antimycobacterial Activity

2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one has been studied for its potential as an antitubercular agent. Some derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating its potential use in treating tuberculosis .

Antimicrobial Scaffolds

Derivatives of this compound have been synthesized with significant antimicrobial activities. These findings highlight the pharmaceutical potential of these compounds as antimicrobial scaffolds, which could be further developed into new antimicrobial agents.

Ferroptosis Induction

A novel application of this compound is as a ferroptosis inducer. It selectively induces ubiquitination and degradation of GPX4 in tumor cells, leading to cell death through ferroptosis . This represents a promising avenue for cancer therapy.

Synthetic Approaches

The compound serves as an intermediate in synthetic chemistry for the development of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These synthetic approaches can lead to the creation of new compounds with potential therapeutic applications .

作用机制

Target of Action

The primary target of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the E3 ubiquitin ligase TRIM25 expressed in tumor cells . TRIM25 plays a crucial role in the ubiquitination and degradation of GPX4, a key enzyme in the prevention of ferroptosis, a form of regulated cell death .

Mode of Action

2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one acts as a ferroptosis inducer . It selectively interacts with a specific structural domain of TRIM25, leading to the ubiquitination and degradation of GPX4 . This process results in the induction of ferroptosis in cancer cells .

Biochemical Pathways

The compound’s action affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides . The degradation of GPX4, an enzyme that reduces lipid peroxides, leads to the accumulation of these harmful compounds, triggering ferroptosis .

Result of Action

The result of the compound’s action is the induction of ferroptosis in cancer cells . By degrading GPX4, the compound allows for the accumulation of lipid peroxides, leading to cell death . This makes 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one a potential antitumor agent .

属性

IUPAC Name |

2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBIRTSAZOYXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(NC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B493829.png)

![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)

![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)

![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)

![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)

![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)

![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B493844.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B493847.png)

![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)

![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)

![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)